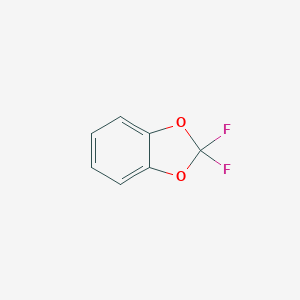

2,2-Difluoro-1,3-benzodioxole

説明

Historical Context and Evolution of 2,2-Difluoro-1,3-benzodioxole in Synthetic Chemistry

The journey of this compound in synthetic chemistry is intrinsically linked to the development of methods for its preparation from more accessible precursors. The direct precursor, 2,2-dichloro-1,3-benzodioxole (B1313652), is a known compound that can be synthesized from pyrocatechol (B87986) carbonate or through the photochlorination of 1,2-methylenedioxybenzene. google.com Early methods for converting the dichlorinated compound to its difluoro analogue involved a chlorine-fluorine exchange reaction using liquid hydrogen fluoride (B91410) (HF), typically at low temperatures. google.com

While effective, the use of liquid HF presented significant handling challenges and required specialized industrial equipment. google.com This led to research into alternative, more convenient fluorinating systems. A significant advancement was the development of a process utilizing potassium fluoride (KF) as the fluorinating agent. google.comgoogle.com This method was found to be greatly enhanced by the presence of a catalyst, such as potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride, or other related hydrogen fluorides. google.comgoogle.comchemicalbook.com The reaction is typically carried out in a polar aprotic solvent, like tetramethylene sulfone (sulfolane) or acetonitrile (B52724), at temperatures between 100°C and 200°C. google.com This catalyzed, solid-liquid phase-transfer approach offered improved yields and operational safety, marking a key evolution in the compound's practical synthesis. google.com Further refinements have been explored, such as using triethylamine (B128534) tris(hydrogen fluoride) as the fluorinating agent. nyxxb.cn

Evolution of Synthesis Methods for this compound

| Method | Precursor | Fluorinating Agent/System | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|---|---|

| Early Halogen Exchange | 2,2-Dichloro-1,3-benzodioxole | Liquid Hydrogen Fluoride (HF) | -10°C to 0°C | Effective but requires specialized equipment for handling corrosive liquid HF. | google.com |

| Catalyzed Halogen Exchange | 2,2-Dichloro-1,3-benzodioxole | Potassium Fluoride (KF) with a catalyst (e.g., KHF₂) | 100°C - 200°C in a polar aprotic solvent (e.g., sulfolane) | Improved yield and operational safety; avoids large quantities of liquid HF. | google.comgoogle.comchemicalbook.com |

| Alternative Fluorination | 2,2-Dichloro-5-methyl-1,3-benzodioxole | Triethylamine tris(hydrogen fluoride) | Room temperature, under nitrogen | A method demonstrated for a derivative, indicating ongoing refinement of fluorination techniques. | nyxxb.cn |

Significance and Research Impetus of this compound in Contemporary Science

The research impetus for this compound stems primarily from its role as a critical intermediate and a bioisosteric analogue of the 1,3-benzodioxole (B145889) (methylenedioxy) group. google.comchemicalbook.comsci-hub.se The 1,3-benzodioxole moiety is present in numerous biologically active compounds, but it can be susceptible to metabolic breakdown. sci-hub.se The introduction of the difluoromethylene group (CF₂) in place of the methylene (B1212753) group (CH₂) significantly alters the molecule's properties. This substitution often enhances metabolic stability by preventing oxidative metabolism at that position, thereby prolonging the compound's lifetime in biological systems. sci-hub.senih.gov

This enhanced stability has made the this compound moiety a key component in the design of modern agrochemicals and pharmaceuticals. google.comchemicalbook.comnih.gov

Agrochemicals: It is a crucial building block for the non-systemic fungicide fludioxonil, which is widely used as a seed treatment to control various seed- and soil-borne diseases. nyxxb.cnnih.gov Its structure is also a core component in the design of novel insecticides. nyxxb.cnnyxxb.cn

Pharmaceuticals: The moiety is incorporated into experimental drugs and potential therapeutics for a range of conditions. sci-hub.senih.gov Examples include the anticancer agent AS-604850 and the experimental drug difluoromethylenedioxyamphetamine (DiFMDA). nih.gov It has also been used in the synthesis of inhibitors for targets like Kv3 potassium channels and renin. chemicalbook.comchemicalbook.com The stability and electronic nature of the group make it a valuable scaffold in medicinal chemistry for developing new therapeutic agents. sci-hub.seresearchgate.net

Structural Features and Chemical Reactivity Overview of the this compound Moiety

This compound consists of a benzene (B151609) ring fused to a five-membered dioxole ring, where the methylene carbon of the traditional benzodioxole is replaced by a difluorinated carbon. sigmaaldrich.comcymitquimica.com This structural modification is the source of its unique chemical character.

Key Structural and Electronic Features:

Strong Carbon-Fluorine Bonds: The C-F bonds are exceptionally strong, contributing to the molecule's high thermal stability.

Electron-Withdrawing Nature: The two highly electronegative fluorine atoms create a strong electron-withdrawing effect. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) compared to non-fluorinated analogues, which increases the molecule's resistance to oxidation and electrophilic attack on the dioxole ring.

Bioisosterism: The difluoromethylene group (CF₂) serves as a bioisostere for a methylene group (CH₂) or a carbonyl group (C=O). sci-hub.sesmolecule.com It mimics the steric requirements of the original group while offering enhanced metabolic stability. sci-hub.se

Reactivity Overview: The primary reactivity of this compound itself involves transformations on the aromatic ring, as the difluorinated bridge is relatively inert under many conditions. It serves as a building block for introducing the difluorobenzodioxole moiety into larger molecules. chemicalbook.com For instance, derivatives like this compound-4-carbonyl chloride are highly reactive at the carbonyl chloride group, undergoing nucleophilic acyl substitution with amines or alcohols to form amides and esters, respectively.

Interestingly, despite its general resistance to metabolism, specific enzymatic reactions can occur. Studies have shown that the bacterium Pseudomonas putida F1 can catalyze the defluorination of this compound. nih.gov The reaction is initiated by toluene (B28343) dioxygenase, which oxidizes the aromatic ring to form a dihydrodiol intermediate, leading to a cascade that ultimately releases fluoride ions. nih.govresearchgate.net

Physico-Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1583-59-1 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₇H₄F₂O₂ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 158.10 g/mol | sigmaaldrich.comcymitquimica.com |

| Appearance | Clear colorless to pale yellow liquid | cymitquimica.comthermofisher.com |

| Boiling Point | 129-130°C | jk-sci.comnbinno.com |

| Density | ~1.303 - 1.32 g/mL at 20-25°C | sigmaaldrich.comnbinno.comvwr.com |

| Refractive Index | ~1.444 (n20/D) | sigmaaldrich.comnbinno.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCOGZQDAXUUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166398 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-59-1 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Difluoro 1,3 Benzodioxole and Its Derivatives

Precursor Synthesis and Halogen Exchange Strategies for 2,2-Difluoro-1,3-benzodioxole Core Formation

A primary and well-established method for synthesizing this compound involves the fluorination of a chlorinated precursor. google.comevitachem.com This halogen exchange strategy is a cornerstone in the industrial production of this important intermediate.

Synthesis from 2,2-Dichloro-1,3-benzodioxole (B1313652) via Fluorination Reactions

The conversion of 2,2-dichloro-1,3-benzodioxole to its difluoro analogue is a key transformation. google.com This process typically involves a halogen exchange reaction where the chlorine atoms are substituted with fluorine. google.com

The choice of fluorinating agent and catalyst is critical for the efficiency of the synthesis. While liquid hydrogen fluoride (B91410) can be used, this method requires specialized equipment. google.comgoogleapis.com A more common approach utilizes potassium fluoride (KF) as the fluorine source. google.com To enhance the reaction rate and yield, a catalyst is often employed. google.com

Potassium hydrogen fluoride (KHF₂) is a preferred catalyst for this reaction. google.comgoogleapis.com Other effective catalysts include sodium hydrogen fluoride (NaHF₂), cesium hydrogen fluoride (CsHF₂), rubidium hydrogen fluoride (RbHF₂), and quaternary ammonium (B1175870) hydrogen fluorides. google.comgoogleapis.com The catalyst can be added directly to the reaction mixture or generated in situ. google.comgoogleapis.com For instance, small amounts of water present in the potassium fluoride can react with 2,2-dichloro-1,3-benzodioxole to form pyrocatechol (B87986) carbonate and hydrogen chloride, which then reacts with potassium fluoride to generate KHF₂. google.comgoogleapis.com Alternatively, introducing a strong anhydrous acid like hydrogen chloride can also produce the catalyst in the reaction medium. googleapis.com

| Catalyst System | Reagents | Typical Conditions | Advantages |

| Potassium Fluoride / Potassium Hydrogen Fluoride | 2,2-Dichloro-1,3-benzodioxole, KF, KHF₂ | Polar aprotic solvent (e.g., sulfolane), 100-200°C | High yield, avoids use of liquid HF |

| Liquid Hydrogen Fluoride | 2,2-Dichloro-1,3-benzodioxole, HF | Low temperature (-10°C to 0°C) | Good yields |

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The reaction is typically conducted in a polar aprotic solvent, with tetramethylene sulfone (sulfolane) and acetonitrile (B52724) being highly suitable options. google.com The initial concentration of 2,2-dichloro-1,3-benzodioxole in the solvent generally ranges from 10% to 50% by weight, with a preferred range of 15% to 40%. google.com

The molar ratio of potassium fluoride to 2,2-dichloro-1,3-benzodioxole is a key parameter, with a preferred range of 2:1 to 4:1, and more optimally between 2:1 and 2.5:1. google.com The amount of catalyst, specifically KHF₂, typically falls between 0.5% and 50% by weight relative to the starting dichloro compound, with a more preferable range of 5% to 20%. google.com

The reaction temperature can vary widely, from 80°C to 250°C, but is preferably maintained between 100°C and 200°C to ensure a reasonably fast reaction rate while minimizing degradation of the reactants. google.com Under optimized conditions, a complete conversion of the starting material can be achieved, with isolated yields of pure this compound reported to be as high as 83%. google.comgoogle.com

| Parameter | Range | Preferred Range |

| KF/Dichloride Molar Ratio | 2:1 to 4:1 | 2:1 to 2.5:1 |

| Catalyst (KHF₂) Weight % | 0.5% to 50% | 5% to 20% |

| Reaction Temperature | 80°C to 250°C | 100°C to 200°C |

| Substrate Concentration | 10% to 50% | 15% to 40% |

Alternative Synthetic Routes to the this compound Scaffold

Beyond the halogen exchange of the dichloro-precursor, other synthetic strategies have been developed to construct the this compound ring system.

Synthesizing the this compound scaffold can begin with catechol (1,2-dihydroxybenzene) or its derivatives. One method involves the reaction of catechol with dibromodifluoromethane (B1204443) to form the difluorinated ring system. Another approach involves the transformation of 1,3-benzodioxol-2-thiones, derived from catechols, into their corresponding this compound derivatives using silver(I) fluoride. researchgate.net This latter method is noted for its mild reaction conditions. researchgate.net

The precursor, 2,2-dichloro-1,3-benzodioxole, can be synthesized through the photochlorination of 1,2-methylenedioxybenzene. google.comgoogle.com This reaction is carried out using gaseous chlorine in a chlorinated hydrocarbon solvent and in the presence of an organic phosphate, such as tributyl phosphate. google.com This method provides a direct route to the key chlorinated intermediate required for the subsequent fluorination step.

Regioselective Functionalization of the this compound Ring System

The electronic properties of the this compound ring system allow for highly selective C-H functionalization. The fluorine atoms significantly increase the acidity of the aromatic protons, particularly at the positions adjacent to the dioxole ring (positions 4 and 7). researchgate.net Competition experiments have shown that this compound undergoes ortho-lithiation approximately 5,000 times faster than anisole, highlighting its exceptional reactivity. researchgate.net This enhanced acidity facilitates regioselective deprotonation, primarily at the 4-position, which can then be exploited for the introduction of a wide array of functional groups through ortho-metalation or palladium-catalyzed direct arylation strategies.

Ortho-Metalation Strategies for Position 4 Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, the dioxole oxygen atoms direct the metalation to the adjacent C-H bond at position 4. The process typically involves treating the substrate with a strong organolithium base, such as butyllithium, to generate a 4-lithiated intermediate. epfl.chuwindsor.ca This highly reactive species can then be trapped with various electrophiles to yield 4-substituted derivatives. epfl.ch This method provides a versatile and efficient route to a diverse range of functionalized benzodioxoles. uwindsor.ca

Once the 4-lithiated this compound intermediate is formed, it can be intercepted by a wide variety of electrophiles. This allows for the introduction of carbon, sulfur, and halogen-based functionalities with high precision. epfl.chrsc.org The choice of electrophile dictates the nature of the substituent introduced at the 4-position.

Carbon-based electrophiles that have been successfully employed include carbon dioxide (for carboxylation), N,N-dimethylformamide (for formylation), formaldehyde (B43269), and various alkyl iodides. epfl.ch For introducing sulfur and halogen atoms, electrophiles such as dimethyl disulfide and iodine are effective. epfl.chrsc.org The reaction of the lithiated species with these electrophiles is typically rapid and efficient, providing a reliable method for elaborating the benzodioxole core. epfl.ch

| Electrophile Class | Specific Electrophile | Resulting Functional Group | Reference |

|---|---|---|---|

| Carbon (C0) | 4-Toluenesulfonyl azide (B81097) | Azide | epfl.ch |

| Carbon (C1) | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | epfl.ch |

| Carbon (C1) | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | epfl.ch |

| Carbon (C1) | Formaldehyde (CH₂O) | Hydroxymethyl (-CH₂OH) | epfl.ch |

| Carbon (C1) | Dimethyl sulfate | Methyl (-CH₃) | epfl.ch |

| Carbon (C2) | Oxirane | Hydroxyethyl (-CH₂CH₂OH) | epfl.ch |

| Carbon (C3) | Oxetane (B1205548) | Hydroxypropyl (-CH₂CH₂CH₂OH) | epfl.ch |

| Sulfur | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) | rsc.org |

| Halogen | Iodine (I₂) | Iodo (-I) | epfl.ch |

| Halogen | Hexachloroethane | Chloro (-Cl) | rsc.org |

| Halogen | 1,2-Dibromotetrachloroethane | Bromo (-Br) | rsc.org |

The ortho-metalation strategy is particularly useful for synthesizing key derivatives such as carboxylic acids, alcohols, and amines. The synthesis of this compound-4-carboxylic acid is readily achieved by trapping the 4-lithiated intermediate with carbon dioxide. epfl.chresearchgate.net This carboxylic acid is a versatile intermediate itself, which can be further transformed into ketones by treatment with organolithium compounds. epfl.ch

Hydroxy derivatives can be accessed through various routes. Trapping the lithiated species with formaldehyde yields the corresponding 4-hydroxymethyl derivative, while reaction with cyclic ethers like oxirane or oxetane provides hydroxyalkyl chains of varying lengths at the 4-position. epfl.ch The formation of amino derivatives can be accomplished by using an electrophilic amine source. For instance, trapping the lithiated intermediate with 4-toluenesulfonyl azide leads to the formation of a 4-azido derivative, which can subsequently be reduced to the corresponding primary amine, 4-amino-2,2-difluoro-1,3-benzodioxole. epfl.ch

Palladium-Catalyzed Direct Arylation at Position 4

An alternative and increasingly popular method for functionalizing the this compound core is through palladium-catalyzed direct C-H arylation. This approach avoids the need for pre-metalation with stoichiometric organometallic reagents and often exhibits high atom economy. researchgate.netmdpi.com The reaction couples the C4-H bond of the benzodioxole directly with an aryl halide, typically an aryl bromide. researchgate.net The enhanced electrophilicity at the C4 position, a result of the difluorination, facilitates this coupling, even enabling reactions with electron-deficient aryl bromides at low catalyst loadings. smolecule.com This methodology provides a powerful tool for synthesizing 4-aryl-2,2-difluoro-1,3-benzodioxoles, which are important substructures in various functional molecules.

The success of the palladium-catalyzed direct arylation at position 4 is highly dependent on the optimization of the catalytic system and reaction parameters. Research has shown that a highly effective system involves using a palladium(II) salt, such as sodium tetrachloropalladate(II) (Na₂PdCl₄), as the catalyst precursor. researchgate.net

Key parameters that have been optimized include the choice of base, additive, and solvent. A combination of potassium carbonate (K₂CO₃) as the base and pivalic acid as a crucial additive has proven effective. researchgate.net The reaction is typically performed at an elevated temperature, around 120 °C. researchgate.net One of the most critical factors for achieving high yields and selectivity is the presence of an amide, such as diethylacetamide. It is believed that the primary role of the amide is to act as a ligand for the palladium catalyst, rather than just serving as a solvent. researchgate.net The concentration of the reactants is also a crucial parameter that must be carefully controlled to optimize reaction conditions. researchgate.net

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Catalyst | Na₂PdCl₄ (0.05–1 mol%) | researchgate.net |

| Base | K₂CO₃ (1.3 equivalents) | researchgate.net |

| Additive | Pivalic acid (30 mol%) | researchgate.net |

| Ligand/Solvent | Diethylacetamide (~250 equivalents per Pd) | researchgate.net |

| Temperature | 120 °C | researchgate.net |

The optimized palladium-catalyzed direct arylation protocol has been shown to be applicable to a broad range of substrates. Specifically, the reaction of this compound with a diverse array of aryl bromides has been demonstrated. researchgate.net The scope includes at least 26 different aryl bromides, encompassing those with both electron-donating and electron-withdrawing substituents. researchgate.net

The yields for these arylation reactions are generally high, often reported to be greater than 80%. researchgate.net This robust methodology allows for the efficient synthesis of a library of 4-substituted products. The enhanced reactivity of the this compound substrate, compared to its non-fluorinated counterpart, allows for successful coupling even with more challenging electron-deficient aryl bromides, sometimes requiring catalyst loadings as low as 0.5 mol%. smolecule.com This broad substrate scope and high efficiency underscore the synthetic utility of this direct arylation method.

Synthesis of Aza-Analogs of this compound

The incorporation of nitrogen atoms into the aromatic framework of this compound to create aza-analogs represents a significant modification to its electronic and chemical properties. These analogs, where a carbon atom in the benzene (B151609) ring is replaced by nitrogen, are of interest for developing new derivatives with potentially novel applications. The synthesis of these heterocyclic systems requires specific strategies to construct the pyridine (B92270) or other nitrogen-containing ring fused to the 2,2-difluorodioxole moiety.

The introduction of a nitrogen atom into the benzodioxole core to form aza-analogs, such as pyridinodioxoles, is a synthetic challenge that has been addressed through targeted methodologies. One successful strategy involves starting with simple, inexpensive materials to build the heterocyclic framework. researchgate.net This approach has been effectively demonstrated in the synthesis of the 5-aza-derivative of 2,2-difluorobenzodioxole. researchgate.net The key is to construct the pyridine ring system already bearing the necessary functional groups for both the subsequent formation of the difluorodioxole ring and for later-stage modifications. researchgate.netmdpi.com Modern synthetic methods, such as visible-light-mediated reactions, offer advanced strategies for creating various aza-analogs by facilitating the formation of nitrogen-centered radicals that can be incorporated into complex molecular structures. nih.govrsc.org

A notable achievement in this area is the first reported synthesis of 4-Chloro-2,2-difluoro Current time information in Bangalore, IN.epfl.chdioxole[4,5-c]pyridine. researchgate.netresearchgate.net This compound is a 5-aza-derivative of 2,2-difluorobenzodioxole, meaning a nitrogen atom replaces the carbon at position 5 of the aromatic ring. researchgate.net The synthesis was designed to be efficient, starting from readily available and low-cost materials. researchgate.netresearchgate.net

The primary utility of this aza-analog lies in its potential for further chemical modification. researchgate.net The chlorine atom at position 4 is a key functional handle, making the molecule a versatile intermediate for subsequent cross-coupling reactions. researchgate.netresearchgate.net This reactivity allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of a diverse library of novel compounds for further investigation in medicinal and materials chemistry. researchgate.netmdpi.com

Stereoselective Synthesis of this compound Derivatives

Stereoselective synthesis is a critical area of organic chemistry focused on the preferential formation of one stereoisomer over others. While this compound itself is achiral, it serves as a valuable starting material for the construction of complex chiral derivatives. These derivatives, particularly atropisomeric ligands, have found significant application in the field of asymmetric catalysis, where they are used to induce chirality in chemical reactions. thieme-connect.compnas.org

The compound this compound is a foundational scaffold for creating precursors used in enantioselective synthesis. thieme-connect.comthieme-connect.com Specifically, it is used to synthesize highly effective chiral ligands for asymmetric catalysis. pnas.org The strategy involves transforming the achiral benzodioxole into a chiral molecule through the creation of atropisomers—stereoisomers that arise from hindered rotation around a single bond. epfl.chthieme-connect.com These resulting chiral bisphosphine ligands, such as DIFLUORPHOS, are then utilized as chiral supporting ligands or catalysts in reactions to produce enantioenriched products like chiral amino acid esters. lookchem.comrsc.org The fluorinated benzodioxole backbone imparts specific electronic properties to these ligands, influencing their efficacy in asymmetric hydrogenations and other transformations. pnas.org

A prominent class of chiral derivatives synthesized from this compound are atropisomeric biarylbisphosphines. thieme-connect.comthieme-connect.comresearchgate.net One such ligand, known as DIFLUORPHOS, has been synthesized on a multigram scale. pnas.org The synthesis starts with the brominated derivative, 5-bromo-2,2-difluoro-1,3-benzodioxole (B1271888). thieme-connect.compnas.org

The key steps in the synthesis of the bisphosphine ligand are outlined below:

Phosphorylation and Oxidation : The initial step involves the reaction of 5-bromo-2,2-difluoro-1,3-benzodioxole with a Grignard reagent and subsequent treatment with chlorodiphenylphosphine (B86185) oxide to yield the corresponding phosphine (B1218219) oxide. pnas.org

Ortho-lithiation and Iodination : The phosphine oxide undergoes a regioselective ortho-lithiation, followed by the introduction of an iodine atom to create an iodinated intermediate. pnas.org

Ullmann Coupling : The critical step for creating the biaryl backbone is a low-temperature Ullmann reaction, which couples two molecules of the iodinated intermediate. thieme-connect.comthieme-connect.com An improved protocol for this reaction secures high coupling yields of 70-80%. thieme-connect.com

Reduction : The final step is the reduction of the bis(phosphine oxide) to the desired bisphosphine ligand. pnas.org

These atropisomeric bisphosphines are valuable as ligands for enantioselective catalysts after the resolution of their racemic mixture. thieme-connect.comlookchem.com

Table 1: Synthetic Scheme for DIFLUORPHOS

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 5-bromo-2,2-difluoro-1,3-benzodioxole | 1. Mg, THF; 2. ClP(O)Ph₂ | (2,2-Difluoro-1,3-benzodioxol-5-yl)diphenylphosphine oxide | - | pnas.org |

| 2 | (2,2-Difluoro-1,3-benzodioxol-5-yl)diphenylphosphine oxide | 1. LDA, THF, -78°C; 2. I₂ | (2,2-Difluoro-4-iodo-1,3-benzodioxol-5-yl)diphenylphosphine oxide | 88% | pnas.org |

| 3 | (2,2-Difluoro-4-iodo-1,3-benzodioxol-5-yl)diphenylphosphine oxide | Cu powder, DMF | 5,5'-Bis(diphenylphosphoryl)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole | - | pnas.org |

| 4 | 5,5'-Bis(diphenylphosphoryl)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole | HSiCl₃, Et₃N, xylene | (2,2,2',2'-Tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl)bis[diphenylphosphine] (DIFLUORPHOS) | - | pnas.org |

Mechanistic Organic Chemistry of 2,2 Difluoro 1,3 Benzodioxole Transformations

Mechanistic Investigations of Nucleophilic Aromatic Substitution on 2,2-Difluoro-1,3-benzodioxole

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. The this compound moiety, owing to the strong inductive effect of the two fluorine atoms, activates the aromatic ring towards nucleophilic attack.

The generally accepted mechanism for SNA_r reactions proceeds via a two-step addition-elimination pathway. The initial and typically rate-determining step involves the attack of a nucleophile on the aromatic ring at the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

The presence of electron-withdrawing groups, such as the difluoromethylenedioxy group, is crucial as they stabilize the anionic Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the reaction. The stability of this intermediate is a key factor in determining the feasibility and rate of the substitution. For instance, the reaction of 2,4-dinitrochlorobenzene with a nucleophile is significantly faster than that of chlorobenzene (B131634) due to the stabilizing effect of the two nitro groups. Similarly, the difluoromethylenedioxy group in this compound and its derivatives enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

Interestingly, in many SNA_r reactions, fluorine can act as an effective leaving group, sometimes even better than heavier halogens like bromine or iodine. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electron-withdrawing nature of the substituent, which accelerates the initial nucleophilic attack.

Radical Pathways and Photoredox Catalysis in this compound Chemistry

In recent years, photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. These reactions often proceed through radical intermediates, offering alternative pathways to traditional ionic reactions. The chemistry of 1,3-benzodioxoles, including the difluorinated analogue, has been significantly advanced through the application of these methods.

A notable example of radical chemistry involving the 1,3-benzodioxole (B145889) scaffold is the photocatalytic C-H gem-difunctionalization. This transformation allows for the introduction of two different functional groups at the C2 position of the benzodioxole ring. The mechanism involves a radical/polar crossover, a process where a radical intermediate is converted into a polar (ionic) intermediate within the same catalytic cycle.

A plausible mechanism for this transformation begins with the single-electron oxidation of the 1,3-benzodioxole by an excited photocatalyst, such as 4CzIPN, to form a radical cation. In the presence of a base, this radical cation is deprotonated to generate a 1,3-benzodioxol-2-yl radical. This radical species then adds to an α-trifluoromethyl alkene, producing a new radical intermediate. This intermediate is subsequently reduced by the photocatalyst in its reduced state, leading to the formation of an α-CF₃ carbanion and regenerating the ground-state photocatalyst. This sequence represents the radical/polar crossover.

The α-CF₃ carbanion generated in the radical/polar crossover can undergo further transformations, such as defluorinative coupling. This process involves the elimination of a fluoride (B91410) ion (β-fluoride elimination) from the carbanion to form a gem-difluoroalkene. This reaction is a key step in the synthesis of various fluorinated molecules.

Below is a table summarizing the reaction conditions for the mono-γ,γ-difluoroallylation of 1,3-benzodioxoles, a key step in the defluorinative coupling process.

| Parameter | Condition |

| 1,3-Benzodioxole (1) | 0.4 mmol |

| α-CF₃ alkene (2) | 0.2 mmol |

| Photocatalyst | 4CzIPN (2.5 mol%) |

| Base | 2,4,6-collidine (3 equiv) |

| Light Source | 5 W blue LED |

| Temperature | Room temperature |

Table 1: Reaction conditions for the mono-γ,γ-difluoroallylation of 1,3-benzodioxoles.

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis and Functionalization

The synthesis and subsequent functionalization of this compound are governed by kinetic and thermodynamic factors that influence reaction rates, yields, and product distributions.

A common industrial synthesis of this compound involves the fluorination of 2,2-dichloro-1,3-benzodioxole (B1313652). This halogen exchange reaction is typically carried out using potassium fluoride (KF) in a polar aprotic solvent, such as tetramethylene sulfone (sulfolane). The reaction kinetics are influenced by several factors, including temperature, catalyst, and the molar ratio of reactants.

The reaction is often catalyzed by a hydrogen fluoride salt, such as potassium hydrogen fluoride (KHF₂), which can be added directly or generated in situ. The temperature for the chlorine-fluorine exchange is generally maintained between 80°C and 250°C, with a preferred range of 100°C to 200°C to ensure a sufficiently fast reaction rate while minimizing degradation of the reactants and products.

The molar ratio of KF to the dichlorinated precursor is a critical parameter. Typically, a molar ratio of 2:1 to 4:1 is used, with optimal yields often observed in the range of 2:1 to 2.5:1. Under optimized conditions, such as heating at 140°C for 8 hours, a complete conversion of the starting material can be achieved.

| Parameter | Value | Remarks |

| Molar ratio KF / Dichloride | 2:1 to 2.5:1 | Optimal for high yield |

| Reaction temperature | 140°C | Ensures efficient fluorination |

| Reaction time | 8 hours | For complete conversion |

| Catalyst | Potassium hydrogen fluoride (KHF₂) | Can be generated in situ |

*Table 2: Typical reaction parameters for the synthesis of 2,2-difluoro-1,3-

Applications of 2,2 Difluoro 1,3 Benzodioxole As a Versatile Chemical Building Block

Role in Medicinal Chemistry and Drug Discovery

The 2,2-difluoro-1,3-benzodioxole moiety is integral to the development of various pharmaceutical compounds. Its structure is found in drugs designed to treat a range of conditions, highlighting its versatility as a pharmacophore. The fluorinated benzodioxole structure is often employed to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. enamine.net

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients.enamine.netmdpi.comgoogle.comchemscene.com

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). google.com The stability of the difluorinated ring structure makes it a reliable scaffold for building complex molecules. nih.gov Its derivatives are explored for their potential as anticancer agents, enzyme inhibitors, and modulators of various biological pathways. nih.gov

The this compound scaffold is utilized in the synthesis of inhibitors for both Kv3 potassium channels and the enzyme renin. cymitquimica.comchemicalbook.commingyuanchemical.comruifuchemical.com Renin is a key enzyme in the renin-angiotensin system, which regulates blood pressure, and its inhibition is a therapeutic strategy for hypertension. tg.org.au While specific details on the synthesis of Kv3 inhibitors using this compound are limited in the provided results, its application in creating renin inhibitors highlights its importance in cardiovascular drug discovery. cymitquimica.comnih.gov

Derivatives of this compound are used to create modulators of fatty acid amide hydrolase (FAAH). evitachem.commolaid.com FAAH is an enzyme responsible for the breakdown of endocannabinoids, and its inhibition can lead to therapeutic effects for conditions like anxiety, pain, and inflammation. google.comnih.gov For instance, 3-[2-(2,2-Difluoro-benzo Current time information in Bangalore, IN.dioxol-5-yl)-ethyl]-pyrrolidine-1-carboxylic acid pyridin-3-ylamide is a compound synthesized using a derivative of this compound that acts as an FAAH modulator. google.com

| Compound Name | Target | Therapeutic Potential |

| 3-[2-(2,2-Difluoro-benzo Current time information in Bangalore, IN.dioxol-5-yl)-ethyl]-pyrrolidine-1-carboxylic acid pyridin-3-ylamide | Fatty Acid Amide Hydrolase (FAAH) | Anxiety, pain, inflammation, sleep disorders, eating disorders, movement disorders google.com |

The this compound core is a structural component in some compounds investigated for their anticancer properties. google.comnih.gov For example, N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-2,2-difluorobenzo[d] Current time information in Bangalore, IN.dioxole-5-carboxamide is a derivative that has been synthesized and studied for its potential anti-tumor activities. mdpi.com The fungicide fludioxonil, which contains the this compound moiety, has also been noted for its potential as an anticancer agent. nih.govnih.gov

| Compound | Application/Activity |

| N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-2,2-difluorobenzo[d] Current time information in Bangalore, IN.dioxole-5-carboxamide | Potential anti-tumor agent mdpi.com |

| Fludioxonil | Fungicide with noted anticancer potential nih.govnih.gov |

| AS-604850 | Anticancer therapeutic containing the DFBD group nih.gov |

2,2-Difluoro-4-cyano-1,3-benzodioxole (B3025235) is a key derivative synthesized from this compound. This cyano-substituted compound serves as a versatile building block for more complex molecules in medicinal chemistry. Its synthesis typically involves the reaction of this compound with a nitrile source. This intermediate is particularly important in the synthesis of the fungicide fludioxonil. nih.govgoogle.com

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is another important intermediate derived from this compound. This compound, featuring a hydroxymethyl group, provides a reactive site for further chemical modifications, making it a valuable precursor in the synthesis of various pharmaceutical agents. sigmaaldrich.comlookchem.combldpharm.com

Synthesis of 2-(2,2-Difluoro-benzoevitachem.comxinchem.comdioxol-5-YL)-ethylamine and its Derivatives

The synthesis of 2-(2,2-Difluoro-benzo google.comcymitquimica.comdioxol-5-YL)-ethylamine and its derivatives is a key process in the creation of various biologically active molecules. evitachem.compsu.edu A typical synthetic route involves a multi-step process. evitachem.com

The initial step is the preparation of the this compound core. This is often achieved through the reaction of 2,2-dichloro-1,3-benzodioxole (B1313652) with a fluorinating agent such as potassium fluoride (B91410), often in the presence of a catalyst like potassium hydrogen fluoride. evitachem.comchemicalbook.com

Once the this compound intermediate is obtained, it can be further functionalized. To produce the target ethylamine (B1201723) derivative, the intermediate is reacted with ethylamine under controlled temperature and atmospheric conditions, typically under an inert gas like nitrogen or argon, to prevent unwanted side reactions and ensure high yield and purity. evitachem.com

Further derivatization can be achieved through various reactions. For instance, the ethylamine group can undergo reactions such as N-alkylation to introduce additional substituents. An example is the reaction with methyl iodide in the presence of a base like sodium hydride to yield the N-methyl derivative. psu.edu These synthetic strategies allow for the creation of a library of derivatives with diverse structures and potential applications. evitachem.compsu.edu

Design of Metabolically Stable Benzodioxole Analogs

The 1,3-benzodioxole (B145889) (also known as methylenedioxyphenyl or MDP) moiety is present in numerous pharmaceutical agents. However, its use can be limited by metabolic instability, which can lead to undesirable pharmacological profiles. enamine.netresearchgate.net

Mitigation of Idiosyncratic Adverse Drug Effects through Fluorination

Idiosyncratic adverse drug reactions are unpredictable and not related to the drug's primary therapeutic effect. nih.govderangedphysiology.com In some cases, these reactions are thought to be immune-mediated and triggered by reactive metabolites formed during drug metabolism. nih.govnih.gov The methylenedioxyphenyl group, for instance, can be metabolized by cytochrome P450 (CYP) enzymes to form reactive catechol and ortho-quinone intermediates. researchgate.net These reactive species can covalently bind to proteins, potentially leading to mechanism-based inactivation of CYP enzymes and, in some instances, triggering an immune response that manifests as an idiosyncratic drug reaction. researchgate.netnih.govnih.gov

The introduction of fluorine atoms to the methylene (B1212753) bridge of the benzodioxole ring, creating the this compound moiety, is a key strategy to mitigate this risk. The strong carbon-fluorine bonds are resistant to oxidative cleavage by CYP enzymes. This blocks the metabolic pathway that leads to the formation of reactive catechol and ortho-quinone metabolites, thereby reducing the potential for mechanism-based enzyme inhibition and idiosyncratic toxicity. google.comucl.ac.uk

Stability against Metabolic Degradation

Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes, which is a crucial factor in determining a drug's pharmacokinetic properties. if-pan.krakow.pl The replacement of hydrogen with fluorine is a common strategy in drug design to enhance metabolic stability. nih.gov

The 2,2-difluoro substitution on the benzodioxole ring significantly enhances its stability against oxidative degradation. evitachem.com This increased stability is attributed to the high strength of the C-F bond, which makes the difluoromethylene group less susceptible to the enzymatic processes that would typically cleave the non-fluorinated methylenedioxy bridge. nih.govresearchgate.net This enhanced stability can lead to improved bioavailability and a more predictable pharmacokinetic profile for drugs incorporating this moiety. enamine.net

Structure-Activity Relationship (SAR) Studies Incorporating the this compound Moiety

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. The incorporation of the this compound moiety has been explored in various SAR studies to understand its influence on the potency and efficacy of different classes of compounds. nyxxb.cnacs.orgnih.gov

In the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, SAR studies revealed that the 1-(2,2-difluorobenzo[d] google.comcymitquimica.comdioxol-5-yl)cyclopropanecarboxylic acid fragment was a key component for activity. acs.org Further exploration of substitutions on other parts of the molecule, while keeping the difluorobenzodioxole moiety constant, led to the identification of potent and effective compounds. acs.org

SAR studies on novel acetamide (B32628) derivatives with insecticidal properties also utilized the this compound scaffold. nyxxb.cn These studies indicated that the nature and position of substituents on a separate phenyl ring played a crucial role in the insecticidal activity against different pests, while the difluorobenzodioxole portion of the molecule remained a constant structural feature. nyxxb.cn

Applications in Agrochemical Development

The this compound unit is a valuable building block in the synthesis of modern agrochemicals. google.comcymitquimica.com

Synthesis of Agrochemical Products and Intermediates

The this compound core is a key intermediate in the production of various agrochemical products, particularly fungicides and insecticides. google.comxinchem.com For example, derivatives such as 2,2-difluoro-4-cyano-1,3-benzodioxole and this compound-4-carbonyl chloride are important precursors in the synthesis of fungicides like Fludioxonil.

The synthesis of these agrochemicals often involves multi-step processes starting from catechol, which is converted to this compound. This intermediate is then further functionalized to introduce the necessary groups for biological activity. The presence of the difluorobenzodioxole moiety in the final product can contribute to its efficacy and stability in the field. nyxxb.cn For instance, a series of novel heptafluoroisopropyl (B10858302) substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives have been synthesized and shown to possess good insecticidal activities. nyxxb.cn Similarly, novel 1,3-benzodioxole-pyrimidine derivatives have been designed and shown to have excellent fungicidal activities. acs.org

Precursor to Fungicides (e.g., Fludioxonil)

The compound this compound serves as a crucial starting material and key intermediate in the synthesis of potent agrochemicals, most notably the phenylpyrrole fungicide Fludioxonil. nih.govnyxxb.cn Fludioxonil is a non-systemic fungicide with long-lasting residual activity, widely used for seed treatment to control a range of plant diseases caused by fungi such as Fusarium, Rhizoctonia, and Alternaria. nih.gov The synthesis of Fludioxonil relies on the structural backbone provided by the this compound moiety.

The synthetic pathway to Fludioxonil typically begins with the functionalization of this compound to introduce a reactive group, such as a formyl group, at the 4-position, yielding this compound-4-carbaldehyde. chemicalbook.comgoogle.comgoogle.com This intermediate is of significant importance in the agrochemical industry. google.com One documented synthetic route involves a multi-step process starting from catechol, which is first reacted with dibromodifluoromethane (B1204443) to form the this compound ring. Subsequent functionalization leads to the aldehyde intermediate.

Table 1: Example Synthesis of Fludioxonil Intermediate

| Step | Reactants | Reagents/Catalysts | Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 1 | 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde, Methyl cyanoacetate | Triethylamine (B128534) | Methanol, Room Temperature, 6-7 hours | Intermediate acrylate (B77674) product | Intermediate Step |

| 2 | Intermediate from Step 1, TosMIC | Potassium hydroxide | Methanol, 0-10°C, 2-3 hours | Fludioxonil | 91.2% (overall for two steps) chemicalbook.com |

Enhancement of Bioavailability and Reduction of Toxicity in Agrochemicals

The incorporation of the this compound moiety into agrochemical and pharmaceutical compounds is a strategic design choice aimed at improving their metabolic profiles. sci-hub.se The primary advantage stems from the enhanced metabolic stability conferred by the difluoromethylene group (-CF2-) compared to the traditional methylenedioxy group (-CH2-). sci-hub.se

In many biological systems, the methylene bridge of the 1,3-benzodioxole ring is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. ias.ac.in This metabolic process can lead to the cleavage of the dioxole ring, forming catechols, which can then undergo further reactions, potentially leading to inactivation of the compound or the formation of toxic metabolites. sci-hub.se

The substitution of the two hydrogen atoms with fluorine atoms to create the this compound group effectively blocks this primary site of metabolic attack. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it much more resistant to enzymatic cleavage. This increased stability prevents the metabolism of the oxo-methylene-oxo portion of the molecule. sci-hub.se Consequently, compounds containing this fluorinated moiety tend to have longer biological half-lives, which can enhance their bioavailability and duration of action. enamine.net By preventing the formation of potentially reactive catechol metabolites, the risk of idiosyncratic adverse effects can also be reduced. sci-hub.se This principle has been applied in medicinal chemistry and is a key reason for the use of the this compound scaffold in modern drug and agrochemical design. sci-hub.seenamine.net

Contributions to Materials Science

This compound is a valuable building block for the synthesis of novel organic materials, owing to the unique electronic properties and chemical stability imparted by the difluoromethylene bridge. cymitquimica.com Its derivatives are explored for applications in creating specialized polymers and other functional materials. For example, research has focused on synthesizing acetamide derivatives by linking the this compound moiety with other functional groups, such as heptafluoroisopropyl aniline, to create new poly-fluorinated compounds. nyxxb.cn These complex molecules are designed to exhibit specific biological activities and are synthesized with an eye toward environmentally benign processes, for instance, by using aqueous solutions. nyxxb.cn The resulting materials, such as novel 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives, are investigated for their unique properties and potential applications. nyxxb.cn

Derivatives of this compound have been investigated for their potential in the field of nonlinear optics (NLO). nih.gov NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov The NLO response of a molecule is related to its ability to exhibit a nonlinear polarization in the presence of a strong electric field, a property often found in molecules with significant intramolecular charge transfer (ICT).

Utility in Catalysis and Ligand Design

This compound and its derivatives have proven to be highly effective scaffolds for the design of chiral ligands used in enantioselective catalysis. thieme-connect.comepfl.chthieme-connect.com Atropisomeric biaryl diphosphines, which are a privileged class of ligands for asymmetric hydrogenation and other transformations, have been successfully synthesized using this building block. pnas.org

A notable example is the ligand DIFLUORPHOS, also known as (R)- or (S)-[4,4'-bi(2,2-difluoro-1,3-benzodioxol)-5,5'-diyl]bis(diphenylphosphane). pnas.orglookchem.com This ligand is synthesized starting from 5-bromo-2,2-difluoro-1,3-benzodioxole (B1271888). pnas.org The key step in the synthesis is an Ullmann coupling reaction to create the biaryl backbone, followed by phosphination to introduce the diphenylphosphino groups. thieme-connect.comepfl.ch

Table 2: Key Ligand Derived from this compound

| Ligand Name | Starting Material | Key Synthetic Step | Application |

|---|---|---|---|

| DIFLUORPHOS | 5-Bromo-2,2-difluoro-1,3-benzodioxole | Ullmann Coupling | Ru(II)-catalyzed asymmetric hydrogenation of ketones and olefins pnas.org |

The resulting DIFLUORPHOS ligand possesses a unique stereoelectronic profile due to the electron-withdrawing nature of the difluoromethylene groups. lookchem.com This electronic feature distinguishes it from other common biaryl diphosphine ligands like BINAP or MeO-BIPHEP. pnas.org When used in transition metal complexes, such as those with Ruthenium(II), these ligands can catalyze reactions with high enantioselectivity, making them valuable tools for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries. thieme-connect.compnas.org

Development of Novel Catalytic Systems Employing this compound Scaffolds

The rigid and electronically distinct nature of the this compound moiety has made it an attractive scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis. These ligands, when complexed with transition metals, form catalytic systems capable of promoting a variety of chemical transformations with high levels of stereocontrol. The unique stereoelectronic properties imparted by the difluorinated dioxole ring play a crucial role in the efficacy and selectivity of these catalysts.

One of the most prominent classes of ligands derived from this compound is the atropisomeric biarylbisphosphines, such as (R)- and (S)-Difluorophos. The synthesis of these ligands typically involves an Ullmann-type coupling of an iodinated this compound derivative to create the biaryl backbone, followed by resolution of the enantiomers and reduction of the phosphine (B1218219) oxides to the desired bisphosphine ligand. chemicalbook.com

These chiral phosphine ligands have demonstrated significant utility in a range of metal-catalyzed asymmetric reactions, including hydrogenations, carbon-carbon bond-forming reactions, and allylic substitutions. The catalysts formed from these ligands often exhibit high enantioselectivity, which is attributed to the well-defined chiral environment created by the biaryl scaffold around the metal center.

Nickel- and Palladium-Catalyzed Asymmetric Arylation

Catalytic systems based on Difluorophos have been successfully employed in the enantioselective α-arylation of ketones. For instance, a combination of a palladium precursor and (S)-Difluorophos has been used for the asymmetric α-arylation of α-fluoroketones. ntu.edu.sg In one study, the reaction of 2-fluoro-1-tetralone with bromobenzene (B47551) using a catalyst system composed of (tmeda)PdMe2 and (S)-Difluorophos afforded the corresponding α-aryl ketone with a 90% enantiomeric excess (ee). ntu.edu.sg

Similarly, nickel-catalyzed systems have proven effective. The use of a Ni(COD)₂/(R)-Difluorophos system has been reported for the α-C(sp³)-H arylation of cyclic ketones with electron-deficient phenolic trifluoromethanesulfonates, leading to products with high enantioselectivity.

Table 1: Performance of Difluorophos-Based Catalysts in Asymmetric Arylation of Ketones

| Entry | Ketone Substrate | Arylating Agent | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Fluoro-1-tetralone | Bromobenzene | (tmeda)PdMe₂ / (S)-Difluorophos | 67 | 90 | ntu.edu.sg |

| 2 | 2-Fluorotetralone | 2-Bromopyridine | Pd(dba)₂ / (S)-Segphos* | 54 | 96 | ntu.edu.sg |

| 3 | 2-Methyl-1-indanone | Aryl Bromides | Pd(dba)₂ / (S)-Difluorophos | Low | 23-62 | ntu.edu.sg |

Note: While Segphos is not a derivative of this compound, this entry is included for comparative context within the study.

Asymmetric Hydrogenation Reactions

Palladium complexes incorporating Difluorophos have been utilized as catalysts for the asymmetric hydrogenation of various prochiral substrates. A notable application is in the hydrogenation of α-iminophosphonates, providing access to chiral α-aminophosphonates, which are valuable synthetic intermediates. mdpi.comnih.gov The Pd/(R)-Difluorophos system has been shown to effectively catalyze the hydrogenation of these substrates with high yields and enantioselectivities. mdpi.com

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Iminophosphonates with Difluorophos Ligands

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | Diethyl (phenyl(phenylimino)methyl)phosphonate | Pd(OAc)₂ / (R)-Difluorophos | >99 | 95 | mdpi.com |

| 2 | Diethyl ((4-methoxyphenyl)(phenylimino)methyl)phosphonate | Pd(OAc)₂ / (R)-Difluorophos | >99 | 96 | mdpi.com |

| 3 | Diethyl ((2-naphthyl)(phenylimino)methyl)phosphonate | Pd(OAc)₂ / (R)-Difluorophos | >99 | 97 | mdpi.com |

Hosomi-Sakurai and Other Asymmetric Reactions

The versatility of Difluorophos-based catalytic systems extends to other important transformations. A chiral complex of (S)-Difluorophos and mercury(II) triflate has been employed for the catalytic asymmetric Hosomi-Sakurai reaction of isatins with allyltrimethylsilane. rsc.org This method provides access to chiral 3-allyl-3-hydroxyoxindoles with high enantiomeric excess using low catalyst loading. rsc.org

Furthermore, silver-catalyzed asymmetric allylation reactions have been developed using (R)-Difluorophos as the chiral ligand, expanding the toolbox for the synthesis of chiral homoallylic alcohols. frontiersin.orgnih.gov

Table 3: Application of Difluorophos in Asymmetric Hosomi-Sakurai and Allylation Reactions | Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---| | 1 | Hosomi-Sakurai | Isatin | Allyltrimethylsilane | Hg(OTf)₂ / (S)-Difluorophos | up to 98 | up to 97 | rsc.org | | 2 | Asymmetric Allylation | Aldehydes/Ketones | Allylsilanes | AgF / (R)-Difluorophos | - | - | frontiersin.orgnih.gov |

The development of catalytic systems based on the this compound scaffold continues to be an active area of research. The unique properties of this building block allow for the fine-tuning of ligand architecture, leading to the discovery of new and highly efficient catalysts for a broad spectrum of asymmetric transformations.

Advanced Analytical and Spectroscopic Characterization of 2,2 Difluoro 1,3 Benzodioxole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2,2-difluoro-1,3-benzodioxole and its analogs, offering precise information about the hydrogen, fluorine, and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the substitution patterns on the aromatic ring of this compound derivatives. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide unambiguous evidence for the location of substituents. For instance, in a study of this compound-5-sulfonyl chloride, the ¹H NMR spectrum in CDCl₃ showed a doublet at δ 7.27 ppm and a singlet at δ 7.74 ppm, confirming the positions of the hydrogen atoms on the benzene (B151609) ring. chemicalbook.com Similarly, the ¹H NMR spectrum of (2,2-difluoro-1,3-benzodioxol-5-yl)diphenylphosphane oxide displays multiplets in the aromatic region (δ 7.01-7.74 ppm), which are crucial for assigning the complex structure. wiley-vch.de

In the analysis of metabolites, such as the cis-dihydrodiol derivative of this compound, ¹H NMR is used alongside other techniques to confirm the structure. nih.gov For example, the ¹H NMR spectrum of 1,2,3-benzenetriol, a degradation product, shows characteristic peaks that help in its identification. researchgate.net The analysis of various benzodioxole derivatives consistently utilizes ¹H NMR to verify the integrity of the benzodioxole core and the nature of its substituents. nih.govnajah.edu

Interactive Data Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| This compound-5-sulfonyl chloride | CDCl₃ | 7.27 (d, 1H), 7.74 (s, 1H) | chemicalbook.com |

| (2,2-Difluoro-1,3-benzodioxol-5-yl)diphenylphosphane oxide | CDCl₃ | 7.01 (dd, J = 8.2, 23.5 Hz, 1H), 7.03 (t, J = 8.4 Hz, 1H), 7.48-7.54 (m, 4H), 7.58-7.63 (m, 2H), 7.67-7.74 (m, 4H) | wiley-vch.de |

| 2-(6-(2,4-dichlorobenzoyl)benzo[d] nih.govresearchgate.netdioxol-5-yl)acetic acid | DMSO-d₆ | 12.25 (s, 1H), 7.77–7.81 (m, 2H), 7.60 (dd, J = 8.3, 1.8 Hz, 1H), 7.05 (s, 1H), 6.98 (s, 1H), 6.13 (s, 2H), 3.71 (s, 2H) | nih.gov |

| Methyl 2-(6-(2-iodobenzoyl)benzo[d] nih.govresearchgate.netdioxol-5-yl)acetate | DMSO-d₆ | 7.95 (d, J = 7 Hz, 1H), 7.51 (t, J = 7.5 Hz, 1H), 7.23–7.30 (m, 2H), 7.11 (s, 1H), 6.64 (s, 1H), 6.13 (s, 2H), 3.92 (s, 2H), 3.59 (s, 3H) | nih.gov |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. rsc.orgbeilstein-journals.org It provides direct information about the chemical environment of the fluorine atoms. In this compound, the two fluorine atoms on the dioxole ring give rise to a characteristic signal. For example, the ¹⁹F NMR spectrum of (2,2-difluoro-1,3-benzodioxol-5-yl)diphenylphosphane oxide shows a signal at δ -49.6 ppm. wiley-vch.de

This technique is particularly powerful for studying the metabolism and degradation of these compounds. In a study on the biodegradation of this compound, ¹⁹F NMR was used to demonstrate that both fluorine atoms were retained in the initial metabolite, 4,5-dihydro-2,2-difluoro-1,3-benzodioxole-4,5-diol. nih.govresearchgate.net The spectrum showed two coupled doublets, indicating that the two fluorine atoms were in chemically non-equivalent environments due to the cis-dihydroxylation of the aromatic ring. nih.govresearchgate.net This level of detail is crucial for elucidating reaction mechanisms involving fluorinated molecules. nih.govrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is essential for determining the carbon framework of organic molecules. numberanalytics.comnih.gov In the context of this compound derivatives, ¹³C NMR confirms the number and types of carbon atoms present. For instance, the ¹³C NMR spectrum of (2,2-difluoro-1,3-benzodioxol-5-yl)diphenylphosphane oxide exhibits signals corresponding to the carbons of the benzodioxole ring and the phenyl groups, with couplings to both phosphorus and fluorine atoms providing further structural information. wiley-vch.de

Interactive Data Table: ¹³C NMR Data for a this compound Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| (2,2-Difluoro-1,3-benzodioxol-5-yl)diphenylphosphane oxide | CDCl₃ | 108.5 (d, J = 13.7 Hz), 128.7 (d, J = 12.3 Hz), 130.2, 130.6, 131.9, 132.0 (d, J = 9.3 Hz), 132.3 (d, J = 2.8 Hz), 132.3 (d, J = 9.6 Hz), 144.1, 147.6 | wiley-vch.de |

| Methyl 2-(6-(2-iodobenzoyl)benzo[d] nih.govresearchgate.netdioxol-5-yl)acetate | DMSO-d₆ | 197.19, 171.49, 151.23, 146.51, 145.12, 139.78, 134.05, 133.30, 131.97, 128.95, 128.60, 113.60, 112.03, 102.93, 93.46, 51.98 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula.

During the analysis of the biodegradation of this compound, gas chromatography-mass spectrometry (GC-MS) was used to identify metabolites. nih.gov The mass spectrum of a derivatized dihydrodiol metabolite showed a parent ion (M⁺) with an m/z of 336. nih.govresearchgate.net The isotopic pattern (m/z 337, 338) was consistent with a compound containing 13 carbon atoms. nih.govresearchgate.net The fragmentation pattern, including a characteristic disilyl fragment at m/z 147, supported the presence of two adjacent derivatized hydroxyl groups. nih.govresearchgate.net Mass spectrometry is also routinely used to confirm the identity of synthetic benzodioxole derivatives, with the observed molecular ion peak corresponding to the calculated molecular weight. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. megalecture.comlibretexts.org For this compound derivatives, IR spectroscopy can confirm the presence of the benzodioxole core and any additional functional groups. The C-F stretching vibrations are a key feature, typically appearing in the region of 1200-1000 cm⁻¹. google.com

In the characterization of this compound-5-carboxylic acid, the IR spectrum conforms to the expected structure, showing characteristic absorptions for the carboxylic acid group (O-H and C=O stretches) in addition to the benzodioxole framework. vwr.comavantorsciences.com For various benzodioxole derivatives with ester and ketone functionalities, the IR spectra clearly show the carbonyl (C=O) stretching bands at their characteristic frequencies, for example, around 1740 cm⁻¹ for an ester and 1659 cm⁻¹ for a ketone. nih.gov

Interactive Data Table: Characteristic IR Absorptions for this compound Derivatives

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| 2-(6-(2,4-dichlorobenzoyl)benzo[d] nih.govresearchgate.netdioxol-5-yl)acetic acid | Acetic acid C=O, Ketone C=O | 1768, 1657 | nih.gov |

| Methyl 2-(6-(2-iodobenzoyl)benzo[d] nih.govresearchgate.netdioxol-5-yl)acetate | Ester C=O, Ketone C=O | 1740, 1659 | nih.gov |

| 2-(6-(3-bromobenzoyl)benzo[d] nih.govresearchgate.netdioxol-5-yl)acetic acid | Acetic acid C=O, Ketone C=O | 1759, 1658 | nih.gov |

| This compound | C-F stretch | ~1239 | google.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of crystalline solids, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound that can be crystallized, this technique offers an unambiguous determination of their solid-state conformation.

In the study of solid forms of a complex derivative, 3-(6-(1-(2,2-difluorobenzo[d] nih.govresearchgate.netdioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, X-ray powder diffraction (XRPD) was used to characterize different crystalline forms (polymorphs and solvates). google.comepo.org Single-crystal X-ray analysis of one of these forms confirmed the molecular connectivity and conformation. google.com For other benzodioxole derivatives, X-ray crystallography has been used to confirm the planarity of the benzodioxole ring system. mdpi.com

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a cornerstone analytical technique for the characterization of this compound and its derivatives, primarily owing to its high resolution, sensitivity, and suitability for volatile and semi-volatile compounds. This method is extensively employed for determining the purity of the final product and for monitoring the progress of chemical reactions in real-time.

Purity Assessment

The purity of this compound is a critical parameter, and GC is the standard method for its quantification. Commercial suppliers of this compound routinely use GC to certify the purity of their products, which is often specified as ≥96.0% to ≥98.0%. thermofisher.comvwr.comavantorsciences.comtcichemicals.com For instance, a certificate of analysis for a related compound, 5-Amino-2,2-difluoro-1,3-benzodioxole, reported a purity of 99% as determined by capillary column gas chromatography. thermofisher.com

The selection of the GC column is paramount for achieving optimal separation of the target compound from any impurities or starting materials. A common choice is a non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms). nih.gov The operating conditions, including the temperature program, are optimized to ensure sharp peaks and good resolution. A typical temperature program might involve starting at a low temperature, such as 50°C, and then ramping up to a high temperature, like 320°C, at a rate of 10°C per minute. nih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | HP-1ms (100% dimethylpolysiloxane capillary; 30 m x 250 µm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 1 ml/min | nih.gov |

| Initial Temperature | 50°C | nih.gov |

| Temperature Ramp | 10°C/min | nih.gov |

| Final Temperature | 320°C | nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govresearchgate.net |

Reaction Monitoring

GC is an invaluable tool for monitoring the progress of reactions involving this compound. By taking samples at regular intervals and analyzing them by GC, chemists can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction time. google.com

A notable example is the synthesis of this compound from 2,2-dichloro-1,3-benzodioxole (B1313652) and potassium fluoride (B91410). The progress of this halogen-exchange reaction is followed by sampling the reaction mixture at regular intervals and analyzing it by GC. google.com This real-time monitoring allows for the determination of the reaction's completion, indicated by the disappearance of the starting material's peak and the appearance of the product's peak. google.com

In a study on the biodegradation of this compound by Pseudomonas putida F1, GC-MS was used to identify the metabolic products. nih.govresearchgate.netresearchgate.net The analysis revealed the formation of a derivatized dihydrodiol, which was identified by its retention time of 12.64 minutes and its characteristic mass spectrum. nih.govresearchgate.net This demonstrates the power of GC-MS in elucidating complex reaction pathways and identifying unknown intermediates and products.

| Metabolite | Retention Time (min) | Parent Compound m/z | Key Fragment m/z | Reference |

|---|---|---|---|---|

| Derivatized 4,5-dihydro-2,2-difluoro-1,3-benzodioxole-4,5-diol | 12.64 | 336 | 147 (disilyl fragment) | nih.govresearchgate.net |

Theoretical and Computational Studies of 2,2 Difluoro 1,3 Benzodioxole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2,2-Difluoro-1,3-benzodioxole. irjweb.comresearchgate.net These calculations provide a detailed picture of electron distribution, molecular orbitals, and reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a softer, more reactive molecule. mdpi.com For derivatives of this compound, the HOMO is generally localized on the benzodioxole π-system. The analysis of the HOMO-LUMO gap also helps to explain intramolecular charge transfer (ICT) interactions. irjweb.com

Global reactivity parameters, derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior.

Table 1: Conceptual Quantum Chemical Parameters and Their Significance

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.commdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.commdpi.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; soft molecules are more reactive. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. irjweb.comajchem-a.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the "escaping tendency" of electrons from an equilibrium system. mdpi.comajchem-a.com |

| Electrophilicity Index (ω) | μ² / 2η | Measures the energy lowering of a system when it accepts electrons. irjweb.commdpi.com |

This table is based on general DFT principles and definitions found in the cited literature.

The substitution of hydrogen atoms with two fluorine atoms at the 2-position of the 1,3-benzodioxole (B145889) ring has a profound impact on the molecule's electronic properties. cymitquimica.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly modulates the electron density of the entire ring system.

Table 2: Comparative Electronic Effects of Fluorination on the Benzodioxole Core

| Property | Non-Fluorinated Analogue | This compound | Rationale |

|---|---|---|---|

| HOMO Energy | Higher | Lower | The strong inductive effect of the two fluorine atoms withdraws electron density, stabilizing the HOMO. |

| Chemical Stability | Lower | Higher | Increased resistance to oxidation and electrophilic attack due to lower HOMO energy. cymitquimica.com |

| Reactivity | More susceptible to oxidation | Less susceptible to oxidation | The energy barrier for removing an electron from the stabilized HOMO is higher. |

This table represents a conceptual comparison based on findings from the cited literature.

Molecular Dynamics Simulations and Conformational Analysis

While extensive molecular dynamics (MD) simulations to predict enzymatic reactivity with this compound have been proposed as a valuable area for future research, specific published studies are limited. nih.govresearchgate.net However, conformational analysis through other computational methods and experimental techniques like X-ray crystallography provides significant structural information.

Studies on derivatives of this compound have shown that the benzodioxole ring system is approximately planar. researchgate.net This is noteworthy when compared to the parent 1,3-dioxole (B15492876) molecule. Theoretical analyses of 1,3-dioxole have revealed that it adopts a nonplanar, puckered-ring conformation, a phenomenon attributed to the anomeric effect, which involves delocalization of oxygen lone pairs into an adjacent C-O antibonding orbital. acs.org The presence of the fused benzene (B151609) ring and the gem-difluoro substitution in DFBD evidently influences this conformational preference, favoring planarity. For more complex derivatives, single-crystal X-ray analysis has been used to determine their precise three-dimensional conformation and intermolecular stacking in the solid state. epo.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their experimentally determined biological activities. ajchem-a.commdpi.com

This methodology has been applied to derivatives of 1,3-benzodioxole to evaluate a range of biological endpoints. researchgate.net For instance, a QSAR study conducted on the derivative difluoromethylenedioxyamphetamine (DiFMDA) suggested it possesses acute toxicity. evitachem.com These models are built using molecular descriptors that quantify various aspects of a molecule's structure.

Table 3: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electron distribution and reactivity of the molecule. ajchem-a.com |